3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Hydrochloride
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Overview
Description
3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Hydrochloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, in particular, features a unique combination of amino, bromo, and iodo substituents on the pyrazole ring, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through a cyclization reaction between enaminones and hydrazines.
Introduction of Halogen Substituents: The bromo and iodo substituents can be introduced via halogenation reactions using reagents such as N-bromosuccinimide (NBS) and iodine.
Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substituted Pyrazoles: Various substituted pyrazoles can be formed depending on the reagents used.
Oxides and Dehalogenated Products: Oxidation and reduction reactions yield oxides and dehalogenated derivatives.
Scientific Research Applications
3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(3-chloro-4-iodophenyl)pyrazole Hydrochloride: Similar structure but with a chlorine substituent instead of bromine.
3-Amino-5-(3-bromo-4-fluorophenyl)pyrazole Hydrochloride: Similar structure but with a fluorine substituent instead of iodine.
Uniqueness
3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Hydrochloride is unique due to its specific combination of bromo and iodo substituents, which confer distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H8BrClIN3 |
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Molecular Weight |
400.44 g/mol |
IUPAC Name |
5-(3-bromo-4-iodophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7BrIN3.ClH/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H |
InChI Key |
GSRQAVWBIQNQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NN2)N)Br)I.Cl |
Origin of Product |
United States |
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